3-Bromo-2-chloro-5-methoxyaniline
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Overview
Description
3-Bromo-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, featuring bromine, chlorine, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions. Here is a general synthetic route:
Bromination: 2-Methoxyaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Bromo-2-chloro-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the chlorine substituent.
2-Chloro-5-methoxyaniline: Similar structure but lacks the bromine substituent.
3-Bromo-5-chloro-2-methylaniline: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-Bromo-2-chloro-5-methoxyaniline is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
1263376-85-7 |
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Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI Key |
ATWFKIVOVAGKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)N |
Origin of Product |
United States |
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